2-(Aminomethyl)phenyl acetate
Overview
Description
“2-(Aminomethyl)phenyl acetate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as “2-(Aminomethyl)phenol acetic acid salt” and is used in various chemical reactions . It is a solid substance stored under inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of “2-(Aminomethyl)phenyl acetate” involves complex chemical reactions. A study has reported the use of 2-(aminomethyl)phenols modified boehmite composite material as an efficient catalyst for Konevenagel condensation and Suzuki–Miyaura reactions .Molecular Structure Analysis
The InChI code for “2-(Aminomethyl)phenyl acetate” is 1S/C7H9NO.C2H4O2/c8-5-6-3-1-2-4-7(6)9;1-2(3)4/h1-4,9H,5,8H2;1H3,(H,3,4) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
“2-(Aminomethyl)phenyl acetate” can participate in various chemical reactions. For instance, it has been used as a catalyst in Suzuki–Miyaura cross-coupling reactions . More research is needed to fully understand the range of reactions this compound can participate in.Physical And Chemical Properties Analysis
“2-(Aminomethyl)phenyl acetate” is a solid substance that is stored under an inert atmosphere at room temperature . It has a molecular weight of 183.21 . More specific physical and chemical properties may require further experimental analysis.Safety and Hazards
Future Directions
The future directions for “2-(Aminomethyl)phenyl acetate” could involve further exploration of its potential uses in chemical reactions, particularly as a catalyst . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
[2-(aminomethyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXIADDOLPVBGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)phenyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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